molecular formula C21H25N3O3 B3159988 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide CAS No. 865659-68-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B3159988
CAS No.: 865659-68-3
M. Wt: 367.4 g/mol
InChI Key: AHRRJYCTHQNFIJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to a piperazine ring, which is further substituted with a 2,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often require the use of coupling agents such as carbodiimides or peptide coupling reagents to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including potential antibacterial and antiviral properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for neurological and cardiovascular disorders.

  • Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-4-3-5-16(2)20(15)23-8-10-24(11-9-23)21(25)22-17-6-7-18-19(14-17)27-13-12-26-18/h3-7,14H,8-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRRJYCTHQNFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130016
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-68-3
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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